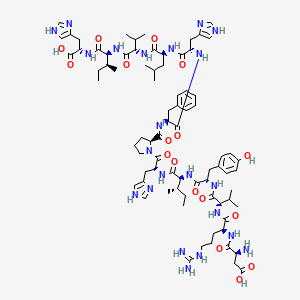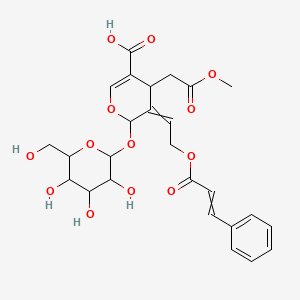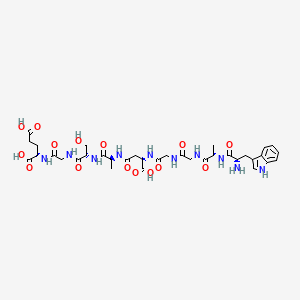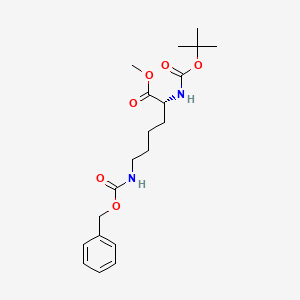
3-Hydroxy-5-methylphenyl benzoate
Descripción general
Descripción
3-Hydroxy-5-methylphenyl benzoate is a chemical compound with the molecular formula C14H12O3 . It is a derivative of benzoic acid . The compound is used in various chemical reactions and has potential applications in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-methylphenyl benzoate consists of a benzoate group attached to a 3-Hydroxy-5-methylphenyl group . The molecular weight of the compound is 332.359 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxy-5-methylphenyl benzoate are not detailed in the retrieved sources, benzoic acid derivatives are known to undergo various reactions. For instance, they can react with hydroxyl radicals in both gas and aqueous phases . They can also undergo reactions with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
3-Hydroxy-5-methylphenyl benzoate is a white powder . It has a molecular weight of 332.359 and a molecular formula of C14H12O3 .Aplicaciones Científicas De Investigación
1. Applications in Coordination Chemistry
The synthesis of various iron(III) complexes using derivatives of phenyl benzoate, including those similar to 3-hydroxy-5-methylphenyl benzoate, has been explored. These complexes have shown high spin state behavior and have potential applications in magnetic materials and molecular electronics. The structural and magnetic properties of these complexes provide valuable insights into coordination chemistry and materials science (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).
2. Potential in Cancer Research
Dibutyltin(IV) complexes containing derivatives similar to 3-hydroxy-5-methylphenyl benzoate have been synthesized and evaluated for their cytotoxic effects on human tumor cell lines. These complexes exhibited strong in vitro cytotoxic activity, highlighting their potential in cancer research and therapy (Basu Baul et al., 2011).
3. In Photophysical Studies
The photophysical properties of compounds related to 3-hydroxy-5-methylphenyl benzoate have been investigated. These studies provide insights into the excited-state behavior of these compounds, which can be applied in fields such as organic electronics and luminescent materials (Kim et al., 2021).
4. Application in Sensor Development
Studies involving derivatives of phenyl benzoate have led to the development of novel anion sensors. These sensors have applications in environmental monitoring and analytical chemistry, especially in detecting specific ions or molecules (Ma et al., 2013).
5. Potential as Antifungal Agents
Certain derivatives of phenyl benzoate have shown significant antifungal activity, indicating their potential as lead compounds in developing new antifungal drugs (Flores et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin and eyes, avoiding dust formation, and using personal protective equipment as required .
Direcciones Futuras
The development of new antibacterial agents that have a mechanism of action different from traditional antibiotics is a potential future direction for the use of 3-Hydroxy-5-methylphenyl benzoate . The compound could be used in the synthesis of new drugs, given its potential for various chemical reactions .
Propiedades
IUPAC Name |
(3-hydroxy-5-methylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-7-12(15)9-13(8-10)17-14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLQICWQHBSZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652186 | |
| Record name | 3-Hydroxy-5-methylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methylphenyl benzoate | |
CAS RN |
848130-90-5 | |
| Record name | 3-Hydroxy-5-methylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















